molecular formula C13H20ClN B6218607 3-methyl-4-(4-methylphenyl)piperidine hydrochloride CAS No. 2751615-84-4

3-methyl-4-(4-methylphenyl)piperidine hydrochloride

Cat. No. B6218607
CAS RN: 2751615-84-4
M. Wt: 225.8
InChI Key:
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Description

3-Methyl-4-(4-methylphenyl)piperidine hydrochloride, commonly known as MMPH, is a synthetic compound used in a range of scientific research applications. It is a member of the class of piperidine compounds and is structurally similar to other piperidine derivatives, such as piperidine hydrochloride and 4-methylpiperidine hydrochloride. MMPH is a white to off-white crystalline powder that is soluble in water and ethanol. It is used as a starting material for the synthesis of a variety of other compounds and as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

MMPH is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals. It is also used as an intermediate in the synthesis of other compounds, such as piperidine derivatives and 4-methylpiperidine derivatives. Additionally, MMPH has been used in the preparation of biologically active compounds and as a reagent in organic synthesis.

Mechanism of Action

MMPH is a synthetic compound that has no known mechanism of action. However, it has been used as a starting material for the synthesis of a variety of compounds, which may have different mechanisms of action.
Biochemical and Physiological Effects
MMPH has no known biochemical or physiological effects. It is used as a starting material for the synthesis of a variety of compounds, some of which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

MMPH has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and ethanol, making it easy to use in experiments. However, due to its low solubility in organic solvents, it is not suitable for use in reactions that require high concentrations of organic solvents. Additionally, due to its low melting point, it is not suitable for use in reactions that require high temperatures.

Future Directions

The most promising future directions for MMPH include its use as a starting material for the synthesis of a variety of compounds, including pharmaceuticals. Additionally, MMPH can be used as an intermediate in the synthesis of other compounds, such as piperidine derivatives and 4-methylpiperidine derivatives. It can also be used in the preparation of biologically active compounds and as a reagent in organic synthesis. Finally, it could be used in the development of novel therapeutic compounds and in the study of the biochemical and physiological effects of compounds synthesized using MMPH.

Synthesis Methods

MMPH is synthesized by reacting 4-methylpiperidine hydrochloride with 4-methylphenylmagnesium bromide in an aqueous solution of hydrochloric acid. The reaction is carried out at a temperature of 70°C and a pressure of 1 atmosphere. The reaction is typically complete within one hour. The product is then purified by recrystallization from a mixture of ethanol and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-(4-methylphenyl)piperidine hydrochloride involves the reaction of 4-methylacetophenone with piperidine followed by reduction and hydrochlorination.", "Starting Materials": [ "4-methylacetophenone", "piperidine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-methylacetophenone is reacted with piperidine in the presence of a catalytic amount of acid to form 3-methyl-4-(4-methylphenyl)piperidine.", "The resulting product is then reduced using sodium borohydride to form 3-methyl-4-(4-methylphenyl)piperidine hydrochloride.", "Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid." ] }

CAS RN

2751615-84-4

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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